Diisobutyl perylene-3,9-dicarboxylate
Overview
Description
Diisobutyl perylene-3,9-dicarboxylate is an ester that belongs to the group of polymers . It is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Molecular Structure Analysis
The molecular formula of Diisobutyl perylene-3,9-dicarboxylate is C30H28O4 . The InChI code is 1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Diisobutyl perylene-3,9-dicarboxylate are not available, it’s known that perylene derivatives exhibit interesting photochemical and photophysical properties . They can undergo various reactions such as oxidation, reduction, and substitution .
Physical And Chemical Properties Analysis
Diisobutyl perylene-3,9-dicarboxylate is a colorless liquid with a boiling point of 246 °C and a density of 1.04g/mL . This polymer is soluble in organic solvents such as chloroform, acetone, or ethyl acetate .
Scientific Research Applications
Organic Electronics
Diisobutyl perylene-3,9-dicarboxylate, a derivative of perylene diimides (PDIs), has been extensively studied for its applications in organic electronics. PDIs, including their derivatives, are known for their utility in organic photovoltaic devices and field-effect transistors due to their excellent physical properties. These compounds exhibit high electron mobility and high molar absorption coefficients, making them ideal for use in these applications (Huang, Barlow, & Marder, 2011).
Photovoltaic Solar Cells
Perylene diimides and their derivatives, such as diisobutyl perylene-3,9-dicarboxylate, are prominent in the field of organic photovoltaic solar cells. Their rigid, fused aromatic core allows for π–π intermolecular interactions, which impart n-type semiconducting properties. These properties are crucial for optoelectronic applications, with PDIs being highly sought after for their strong electron-accepting character and significant charge transport properties (Kozma & Catellani, 2013).
Organic Photonics and Electronics
The cyanated derivatives of perylene diimides, including diisobutyl perylene-3,9-dicarboxylate, have shown to be strong oxidants with absorption in the visible spectrum. These stable radical anions form chromophores, expanding the library of perylene derivatives employed as charge generators and carriers in molecular photonics and electronics. Their applications extend to roles as n-type organic semiconductors (Ahrens, Fuller, & Wasielewski, 2003).
Fluorescence Probes
Diisobutyl perylene-3,9-dicarboxylate derivatives have been explored as fluorescence probes due to their high photostability and intense fluorescence. These properties make them suitable for ratiometric analysis in variousscientific and analytical applications. For instance, some derivatives like 9-piperazine substituted perylene-3,4-dicarboximide show potential in the ratiometric detection of DNA, benefiting from changes in fluorescence emission intensities in response to varying conditions (Huang & Tam-Chang, 2011).
Liquid Crystalline Properties
Certain perylene diimide derivatives, such as polyoxyethylene-substituted perylene-3,4,9,10-tetracarboxyldiimides, exhibit liquid crystalline properties. These derivatives have significantly lower melting points and greater solubility in common solvents compared to other perylene diimide derivatives. Their unique physical and photophysical properties, including the ability to form highly crystalline phases, are of interest in electroactive and photovoltaic applications (Cormier & Gregg, 1998).
properties
IUPAC Name |
bis(2-methylpropyl) perylene-3,9-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28O4/c1-17(2)15-33-29(31)25-13-11-23-20-8-6-10-22-26(30(32)34-16-18(3)4)14-12-24(28(20)22)19-7-5-9-21(25)27(19)23/h5-14,17-18H,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNJGHNUXCVDIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C2C3=C4C(=CC=C3)C(=CC=C4C5=C2C1=CC=C5)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062621 | |
Record name | Diisobutyl 3,9-perylenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diisobutyl perylene-3,9-dicarboxylate | |
CAS RN |
2744-50-5 | |
Record name | Fluorescent Yellow 8G | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2744-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002744505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Perylenedicarboxylic acid, 3,9-bis(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisobutyl 3,9-perylenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisobutyl 3,9-perylenedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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